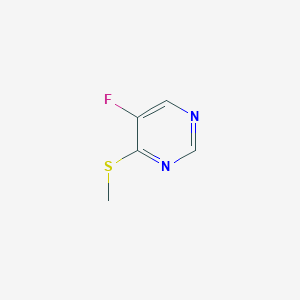

5-Fluoro-4-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

5-fluoro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZGHAUGFZFGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 2,4-Dichloro-5-fluoropyrimidine

- Step 1 : React 2,4-dichloro-5-fluoropyrimidine with sodium methanethiolate (NaSMe).

- Conditions : Anhydrous THF or DMF, 0–25°C, 2–4 hours.

- Outcome : Selective substitution at the 4-position yields 4-(methylthio)-2-chloro-5-fluoropyrimidine.

- Yield : 80–90%.

From 5-Fluoro-2,4,6-trichloropyrimidine

- Step 1 : Sequential substitution with methanethiolate ions.

- Conditions : Alkali metal bases (e.g., NaH) in THF or dioxane, room temperature.

- Outcome : Controlled substitution at the 4-position avoids over-reaction.

- Yield : 75–85%.

Functional Group Interconversion

Oxidation of 4-(Methylthio)pyrimidine Derivatives

- Starting material : 4-(Methylthio)-5-fluoropyrimidine with a reducible group (e.g., nitro).

- Reagents : MnO₂ or m-chloroperoxybenzoic acid (mCPBA).

- Conditions : Solvent-dependent (e.g., CHCl₃ at 55°C for MnO₂).

- Yield : 85–95%.

Reduction of Pyrimidine Carboxylates

- Step 1 : Reduce ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate using LiAlH₄.

- Conditions : THF, −5°C to room temperature.

- Outcome : Alcohol intermediate oxidized to aldehyde for downstream modifications.

Comparative Analysis of Methods

Critical Reaction Parameters

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.

- Temperature control : Low temperatures (0–5°C) prevent over-substitution in trichloropyrimidine systems.

- Catalysts : N,N-Dimethylaniline accelerates chlorination steps in phosphorus oxychloride-mediated reactions.

Industrial-Scale Considerations

- Patent routes : CN102952084A outlines a four-step synthesis from diethyl malonate and thiourea, involving nitration, cyclization, methylation, and chlorination.

- Key step : Chlorination with PCl₃ or POCl₃ under reflux (100–110°C) achieves 40–80% yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-(methylthio)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 5th position can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium fluoride or cesium fluoride in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with different functional groups at the 5th position.

Oxidation: Sulfoxides and sulfones.

Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry: 5-Fluoro-4-(methylthio)pyrimidine is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals .

Biology: The compound is studied for its potential antimicrobial and anticancer properties. Fluorinated pyrimidines have shown promise in inhibiting key enzymes involved in DNA synthesis and repair .

Medicine: Fluorinated pyrimidines, including this compound, are explored for their potential use in cancer therapy. They can act as antimetabolites, interfering with DNA and RNA synthesis in cancer cells .

Industry: The compound is used in the development of agrochemicals and other industrial applications due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(methylthio)pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis and repair, ultimately causing cell death . The compound can also interfere with RNA processing and function, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidines

Substituent Position and Functional Group Effects

Position 4 Substituents

- This substitution also diminishes leaving-group ability, making nucleophilic substitutions less feasible compared to methylthio derivatives . Key Difference: Hydroxyl derivatives are more suited for hydrophilic interactions in drug design, whereas methylthio groups offer synthetic flexibility for further functionalization .

- 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine (CAS 1046788-84-4): A chloro (-Cl) group at position 4 provides superior leaving-group ability compared to methylthio, enabling facile nucleophilic substitutions.

Position 5 Substituents

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Question

- PPE : Gloves, goggles, and lab coats are mandatory. Methylthio groups can release toxic H₂S upon decomposition .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methylthiols) .

- Waste disposal : Separate halogenated and sulfur-containing waste for professional treatment to avoid environmental contamination .

How does the methylthio group influence the compound’s reactivity in medicinal chemistry?

Advanced Research Question

The methylthio (-SMe) group acts as a:

- Bioisostere : Mimics methoxy (-OMe) in receptor binding but enhances metabolic stability due to sulfur’s lower electronegativity .

- Directing group : Facilitates regioselective functionalization (e.g., C-H activation at the 2-position) for derivatization into kinase inhibitors .

Data Contradiction : While shows -SMe enhances 5-HT₃ receptor affinity, notes reduced solubility in aqueous media, complicating in vivo studies. Balancing lipophilicity (LogP ~1.8) with polar surface area requires iterative SAR .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix effects : Sulfur-containing compounds interfere with LC-MS/MS. Use deuterated internal standards (e.g., D₃-methylthio analogs) for accurate quantification .

- Detection limits : Fluorine’s electronegativity enhances sensitivity in HPLC-UV (λ ~260 nm), but low abundance metabolites require HRMS .

How do contradictory reports on synthetic yields arise, and how can they be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 50% vs. 75% for similar routes) stem from:

- Purity of starting materials : Halogenated pyrimidines (e.g., 4-chloro precursors) often contain trace moisture, reducing reactivity. Pre-drying at 110°C improves consistency .

- Workup methods : Column chromatography vs. recrystallization impacts recovery. For example, reports 65% yield after silica gel chromatography, while achieves 75% via recrystallization .

What strategies optimize the introduction of functional groups at the 2-position of the pyrimidine ring?

Advanced Research Question

- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position, followed by electrophilic quenching (e.g., aldehydes or alkyl halides) .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze boronic acid coupling, but the methylthio group may poison catalysts. Optimize with AsPh₃ ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.